

An In-depth Technical Guide to 2-Fluoro-3-methoxypyridine

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Compound of Interest

Compound Name: **2-Fluoro-3-methoxypyridine**

Cat. No.: **B573476**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a fluorine atom, a methoxy group, and a pyridine nitrogen atom imparts specific electronic and steric properties, making it a valuable building block for the creation of complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many pharmaceuticals, and the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, spectroscopic data, and potential applications of **2-Fluoro-3-methoxypyridine**.

Chemical and Physical Properties

The properties of **2-Fluoro-3-methoxypyridine** are summarized in the tables below. While some data is derived from computational models, it provides a strong foundation for experimental design.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	163234-74-0	[1] [2] [3]
Molecular Formula	C ₆ H ₆ FNO	[1] [2]
Molecular Weight	127.12 g/mol	[1] [2]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Boiling Point	Predicted to be around 160-180 °C	
Melting Point	Not available	
Density	Predicted to be ~1.2 g/cm ³	
Solubility	Expected to be soluble in common organic solvents	

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.3	[1]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	
Exact Mass	127.043341977 Da	[1]
Monoisotopic Mass	127.043341977 Da	[1]
Topological Polar Surface Area	22.1 Å ²	[1]
Heavy Atom Count	9	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-3-methoxypyridine** is not readily available in the searched literature, a plausible multi-step synthetic pathway can be proposed based on established methodologies for the synthesis of similar substituted pyridines.^{[4][5][6]} The following protocol is an adapted procedure.

Proposed Synthetic Pathway:

A logical approach to the synthesis of **2-Fluoro-3-methoxypyridine** involves starting from a readily available substituted pyridine and introducing the required functional groups in a sequential manner. A possible route starts from 2-chloro-3-nitropyridine.



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Proposed synthesis of 2-Fluoro-3-methoxypyridine.

Experimental Protocol (Adapted):

Step 1: Synthesis of 2-Fluoro-3-nitropyridine

- Materials: 2-Chloro-3-nitropyridine, a fluorinating agent (e.g., potassium fluoride or cesium fluoride), and a high-boiling point aprotic solvent (e.g., DMSO or DMF).
- Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend the fluorinating agent in the solvent. Add 2-chloro-3-nitropyridine to the mixture. Heat the reaction to a high temperature (e.g., 140-150 °C) and monitor the progress by TLC or GC-MS.^[5] Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitropyridine.

Step 2: Synthesis of 3-Amino-2-fluoropyridine

- Materials: 2-Fluoro-3-nitropyridine, iron powder, ammonium chloride, and a solvent system such as ethanol/water or methanol/water.
- Procedure: To a solution of ammonium chloride in the chosen solvent system, add iron powder. Heat the mixture to reflux and then add the 2-fluoro-3-nitropyridine, either neat or as a solution in the alcohol.^[5] Maintain the reflux until the starting material is consumed (monitored by TLC). After cooling, filter the reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-fluoropyridine.

Step 3: Synthesis of 2-Fluoro-3-hydroxypyridine

- Materials: 3-Amino-2-fluoropyridine, sodium nitrite, and an aqueous acid (e.g., sulfuric acid).
- Procedure: Dissolve 3-amino-2-fluoropyridine in the aqueous acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.^[5] After the addition is complete, allow the reaction to stir at low temperature for a period before warming to facilitate the hydrolysis of the diazonium salt. The product may precipitate and can be collected by filtration.

Step 4: Synthesis of **2-Fluoro-3-methoxypyridine**

- Materials: 2-Fluoro-3-hydroxypyridine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetone or DMF).
- Procedure: To a solution of 2-fluoro-3-hydroxypyridine in the chosen solvent, add the base. Stir the mixture for a short period to form the alkoxide, and then add the methylating agent. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC). Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography to yield **2-fluoro-3-methoxypyridine**.

Spectroscopic Data (Predicted)

As experimental spectra for **2-Fluoro-3-methoxypyridine** are not readily available, the following tables provide predicted data based on its structure and known spectroscopic trends

for similar compounds.

Table 3: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	m	1H	H-6
~7.2-7.4	m	1H	H-4
~7.0-7.2	m	1H	H-5
~3.9	s	3H	-OCH ₃

Table 4: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (ppm)	Assignment
~155-160 (d)	C-2 (JC-F)
~140-145	C-3
~145-150	C-6
~120-125	C-4
~115-120	C-5
~55-60	-OCH ₃

Table 5: Predicted IR and Mass Spectrometry Data

Spectroscopic Technique	Key Peaks/Fragments
IR (Infrared)	~3100-3000 cm ⁻¹ (Ar C-H stretch)~2950-2850 cm ⁻¹ (Alkyl C-H stretch)~1600-1450 cm ⁻¹ (Ar C=C and C=N stretch)~1250-1000 cm ⁻¹ (C-O and C-F stretch)
MS (Mass Spectrometry)	m/z 127 (M ⁺)m/z 112 (M ⁺ - CH ₃)m/z 98 (M ⁺ - CHO)m/z 84 (M ⁺ - C ₂ H ₃ O)

Reactivity and Applications in Drug Discovery

2-Fluoro-3-methoxypyridine is a versatile building block in organic synthesis, primarily due to the reactivity of the pyridine ring and the potential for nucleophilic aromatic substitution. The fluorine atom at the 2-position activates the ring for substitution, making it a valuable precursor for introducing various functionalities.

Its primary application lies in the field of drug discovery, where it serves as a key intermediate for the synthesis of more complex bioactive molecules.^[6] The incorporation of the **2-fluoro-3-methoxypyridine** moiety can influence a compound's pharmacokinetic and pharmacodynamic properties.



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Role of 2-Fluoro-3-methoxypyridine in a drug discovery workflow.

Safety and Handling

2-Fluoro-3-methoxypyridine is expected to be a hazardous substance. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.^[1]

Recommended safety precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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